Lipophilicity vs. Des-halo Analog
The calculated partition coefficient (cLogP) for 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is 2.5, which is significantly higher than that of the unsubstituted 3,3-dimethylindolin-2-one (cLogP 1.6). This 0.9 log unit increase, driven by the 7-chloro-4-fluoro substitution, indicates a substantially higher lipophilicity, which would impact membrane permeability and non-specific binding in cellular assays. This data is based on in silico predictions and represents a supporting cross-study comparison as no co-measured experimental values were identified [1].
| Evidence Dimension | Lipophilicity (calculated partition coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP: 2.5 (predicted via ChemAxon/ALOGPS) |
| Comparator Or Baseline | 3,3-Dimethylindolin-2-one (unsubstituted): cLogP 1.6 |
| Quantified Difference | ΔcLogP = +0.9 |
| Conditions | In silico prediction (ChemAxon platform); no experimental logP data found for direct comparison. |
Why This Matters
The elevated lipophilicity suggests this compound may exhibit different absorption, distribution, and non-specific binding profiles, making it a preferable scaffold for optimizing blood-brain barrier penetration or for avoiding early attrition due to high clearance in target programs where the des-halo analog is unsuitable.
- [1] PubChem. (n.d.). Compound Summary for CID 23647164 (CHEMBL221117) - Predicted Properties. Includes calculated cLogP data for related indolinone structures used for baseline comparison. View Source
